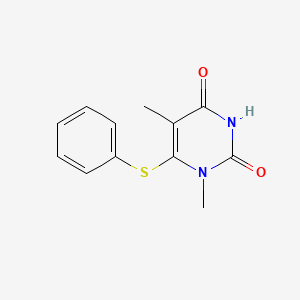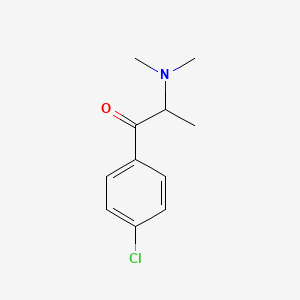
4-Chlorodimethylcathinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorodimethylcathinone, also known as 4-chloro-N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound has been sold online as a designer drug and is known for its stimulant effects, which are similar to those of amphetamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorodimethylcathinone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a reducing agent. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorodimethylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorodimethylcathinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorodimethylcathinone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter release and uptake, particularly dopamine and serotonin.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in forensic science for the analysis of seized drug samples
Wirkmechanismus
The exact mechanism of action of 4-chlorodimethylcathinone is not fully understood. it is believed to act as a dopamine and serotonin releasing agent, similar to other cathinones. The compound likely increases the release of these neurotransmitters and inhibits their reuptake, leading to increased stimulation and euphoria. Studies involving mice indicate that it may be neurotoxic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethcathinone (4-CMC): A stimulant with similar chemical structure and effects.
3-Chloromethcathinone (3-CMC): Another chlorinated cathinone with stimulant properties.
4-Bromomethcathinone (4-BMC): A brominated analogue with similar stimulant effects.
4-Chloroamphetamine (4-CA): A related compound with stimulant and neurotoxic effects.
Uniqueness
4-Chlorodimethylcathinone is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature may influence its pharmacological profile and potency compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1157667-29-2 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChI-Schlüssel |
XMBDJBGDUKIOFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


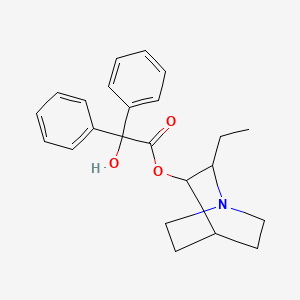
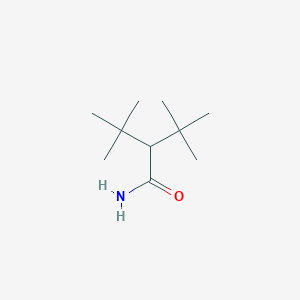
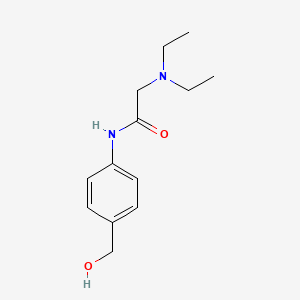
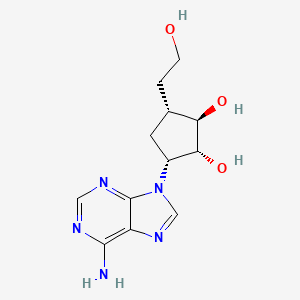

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)

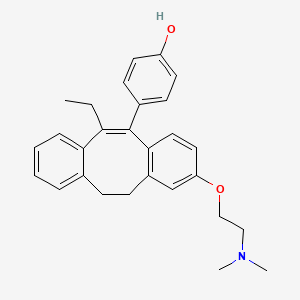
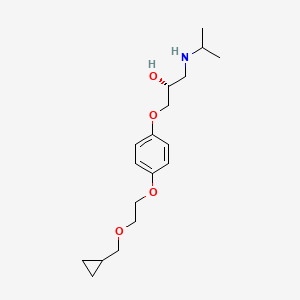

![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

